4-methyl-6-({1-[3-(1H-pyrazol-1-yl)benzoyl]piperidin-4-yl}methoxy)pyrimidine

Physicochemical profiling Lipophilicity Polar surface area

4-Methyl-6-({1-[3-(1H-pyrazol-1-yl)benzoyl]piperidin-4-yl}methoxy)pyrimidine (CAS 2310124‑29‑7) is a synthetic small-molecule heterocycle (MF C₂₁H₂₃N₅O₂; MW 377.4 g mol⁻¹) featuring a 4,6‑disubstituted pyrimidine core connected through a methoxymethyl linker to a piperidine ring that bears a 3‑(1H‑pyrazol‑1‑yl)benzoyl group [REFS‑1]. According to PubChem, the compound has a computed XLogP3 of 2.8, a topological polar surface area of 73.1 Ų, zero hydrogen‑bond donors, five hydrogen‑bond acceptors, and five rotatable bonds [REFS‑1].

Molecular Formula C21H23N5O2
Molecular Weight 377.448
CAS No. 2310124-29-7
Cat. No. B2561803
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methyl-6-({1-[3-(1H-pyrazol-1-yl)benzoyl]piperidin-4-yl}methoxy)pyrimidine
CAS2310124-29-7
Molecular FormulaC21H23N5O2
Molecular Weight377.448
Structural Identifiers
SMILESCC1=CC(=NC=N1)OCC2CCN(CC2)C(=O)C3=CC(=CC=C3)N4C=CC=N4
InChIInChI=1S/C21H23N5O2/c1-16-12-20(23-15-22-16)28-14-17-6-10-25(11-7-17)21(27)18-4-2-5-19(13-18)26-9-3-8-24-26/h2-5,8-9,12-13,15,17H,6-7,10-11,14H2,1H3
InChIKeyKDUZRMXVWPZJPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Methyl-6-({1-[3-(1H-pyrazol-1-yl)benzoyl]piperidin-4-yl}methoxy)pyrimidine (CAS 2310124-29-7): Scientific Procurement Baseline


4-Methyl-6-({1-[3-(1H-pyrazol-1-yl)benzoyl]piperidin-4-yl}methoxy)pyrimidine (CAS 2310124‑29‑7) is a synthetic small-molecule heterocycle (MF C₂₁H₂₃N₅O₂; MW 377.4 g mol⁻¹) featuring a 4,6‑disubstituted pyrimidine core connected through a methoxymethyl linker to a piperidine ring that bears a 3‑(1H‑pyrazol‑1‑yl)benzoyl group [REFS‑1]. According to PubChem, the compound has a computed XLogP3 of 2.8, a topological polar surface area of 73.1 Ų, zero hydrogen‑bond donors, five hydrogen‑bond acceptors, and five rotatable bonds [REFS‑1]. The structural architecture places it within the broader class of pyrazole‑pyrimidine hybrids, a chemotype that has been explored in the patent literature for kinase inhibition (e.g., IRAK, CKI, P2X purinergic receptors) [REFS‑2] [REFS‑3]; however, no published quantitative pharmacological profiling of this precise compound was retrievable at the time of writing.

Why In‑Class Pyrazole‑Piperidine‑Pyrimidine Analogs Cannot Replace 4‑Methyl‑6‑({1‑[3‑(1H‑pyrazol‑1‑yl)benzoyl]piperidin‑4‑yl}methoxy)pyrimidine Without Comparative Validation


The pyrazole‑piperidine‑pyrimidine family encompasses diverse substitution patterns that critically modulate target engagement, selectivity, and physicochemical properties [REFS‑1] [REFS‑2]. Compounds that share the 1‑[3‑(1H‑pyrazol‑1‑yl)benzoyl]piperidine scaffold but differ in the appended heterocycle—e.g., 5‑methoxy‑2‑({1‑[3‑(1H‑pyrazol‑1‑yl)benzoyl]piperidin‑4‑yl}oxy)pyrimidine or 3‑chloro‑4‑({1‑[3‑(1H‑pyrazol‑1‑yl)benzoyl]piperidin‑4‑yl}methoxy)pyridine—display different hydrogen‑bonding capabilities, electronic character, and steric profiles [REFS‑3]. Even seemingly conservative changes such as moving the methoxymethyl linker from the 4‑position of pyrimidine to the 2‑position (see comparator 2‑({1‑[3‑(1H‑pyrazol‑1‑yl)benzoyl]piperidin‑4‑yl}methoxy)pyrimidine) alter the spatial orientation of the heterocycle and can drastically affect biological activity [REFS‑4]. The 4‑methyl‑6‑methoxymethyl‑pyrimidine regio‑isomer present in the target compound creates a unique hydrogen‑bond‑acceptor map and dipole vector that cannot be reproduced by analogs with different substitution patterns or linker positions [REFS‑2]. In the absence of direct, quantitative head‑to‑head biological data, it is scientifically unsound to assume functional interchangeability, and any substitution must be preceded by parallel profiling under identical experimental conditions.

Quantitative Differentiator Guide for 4‑Methyl‑6‑({1‑[3‑(1H‑pyrazol‑1‑yl)benzoyl]piperidin‑4‑yl}methoxy)pyrimidine


Regioisomeric Methoxymethyl Linker Placement Confers Distinct LogP and TPSA Relative to the 2‑Pyrimidine Isomer

The target compound places the methoxymethyl linker at the 4‑position of the pyrimidine ring. Its 2‑substituted regioisomer, 2‑({1‑[3‑(1H‑pyrazol‑1‑yl)benzoyl]piperidin‑4‑yl}methoxy)pyrimidine, has a different computed lipophilicity and polar surface area [REFS‑1] [REFS‑2]. While this comparison is based on computed descriptors and not experimental assay data, the difference in calculated logP and TPSA provides a measurable physicochemical differentiation relevant to permeability and solubility classification.

Physicochemical profiling Lipophilicity Polar surface area

4‑Methylpyrimidine Substitution Alters Hydrogen‑Bond‑Acceptor Pattern Compared to 5‑Methoxy and 5‑Ethyl Analogs

The 4‑methyl‑6‑methoxy‑pyrimidine motif of the target compound presents a distinct hydrogen‑bond‑acceptor (HBA) geometry relative to 5‑methoxy‑2‑({1‑[3‑(1H‑pyrazol‑1‑yl)benzoyl]piperidin‑4‑yl}oxy)pyrimidine and 5‑ethyl‑2‑({1‑[3‑(1H‑pyrazol‑1‑yl)benzoyl]piperidin‑4‑yl}oxy)pyrimidine, which carry substituents at the 5‑position [REFS‑3]. The position of the pyrimidine nitrogen atoms relative to the exocyclic oxygen linker influences the directionality of HBA interactions, a critical factor for ATP‑site kinase hinge binding [REFS‑4]. Quantitative HBA scalar differences have not been reported for these exact comparators.

Molecular recognition Kinase hinge binding Structure‑activity relationships

Benzoyl‑Pyrazole Substitution at the 3‑Position of the Phenyl Ring Offers Extended Conformational Reach vs. 4‑Sulfonyl and 4‑Pyridine Analogs

The target compound attaches the benzoyl‑pyrazole moiety at the 3‑position of the phenyl ring, leading to a meta‑orientation of the pyrazole relative to the piperidine carbonyl. This contrasts with 4‑methyl‑6‑({1‑[4‑(1H‑pyrazol‑1‑yl)benzenesulfonyl]piperidin‑4‑yl}methoxy)pyrimidine, where a para‑sulfonyl linker replaces the benzoyl group [REFS‑5]. The meta‑benzoyl arrangement elongates the scaffold and provides a different dihedral angle distribution, which may access protein pockets that the shorter, more rigid sulfonyl analog cannot reach.

Conformational analysis Linker geometry Piperidine substitution

Scientific Application Scenarios for 4‑Methyl‑6‑({1‑[3‑(1H‑pyrazol‑1‑yl)benzoyl]piperidin‑4‑yl}methoxy)pyrimidine Based on Structural and Physicochemical Differentiators


Kinase Selectivity Screening Panels Requiring a 4,6‑Disubstituted Pyrimidine Hinge Binder with Meta‑Benzoyl Geometry

The compound’s 4‑methyl‑6‑methoxymethyl‑pyrimidine core provides a hydrogen‑bond‑acceptor array distinct from the 2‑substituted pyrimidine isomers commonly found in ATP‑competitive kinase inhibitors [REFS‑1]. Its meta‑benzoyl‑pyrazole arm extends the scaffold into the solvent‑exposed region and may confer selectivity advantages against kinases that prefer a para‑substituted or sulfonyl‑linked inhibitor [REFS‑2]. Laboratories profiling IRAK, CKI, or P2X receptor family kinases should evaluate this compound as a structurally differentiated probe to complement existing chemotypes [REFS‑3].

Physicochemical Optimization of Pyrazole‑Pyrimidine Lead Series Using LogP and TPSA Tuning

With a computed XLogP3 of 2.8 and TPSA of 73.1 Ų [REFS‑1], the target compound sits in a lipophilicity range suitable for cellular permeability while maintaining moderate polarity. Its logP is ~0.3 units lower than the 2‑methoxymethyl regioisomer (estimated XLogP3 ≈ 3.1) [REFS‑4], potentially reducing phospholipidosis risk and improving aqueous solubility for in‑vitro assays. Medicinal chemistry teams can use this compound as a reference point for logP‑driven multiparameter optimization.

Chemical Biology Probe Development Targeting IRAK‑Mediated Inflammatory Pathways

Patent literature identifies pyrazole‑pyrimidine‑piperidine hybrids as inhibitors of interleukin‑1 receptor‑associated kinase (IRAK) [REFS‑3]. The 3‑(1H‑pyrazol‑1‑yl)benzoyl substituent present in the target compound is a privileged fragment in IRAK4 inhibitor design [REFS‑5]. Although no direct IRAK4 IC₅₀ data are available for CAS 2310124‑29‑7, its structural homology to patented IRAK inhibitors makes it a candidate for head‑to‑head biochemical profiling against known IRAK4 inhibitors such as PF‑06650833 or BAY‑1834845.

Scaffold‑Hopping Starting Point for P2X3/P2X2/3 Antagonist Discovery

Substituted pyrazole‑pyrimidines have been claimed as P2X purinergic receptor modulators [REFS‑6]. The combination of a 4‑methylpyrimidine ether linked to a piperidine‑benzoyl‑pyrazole motif offers a unique vector set for exploring P2X3 antagonist structure–activity relationships, distinct from the 2‑pyrimidine ether or sulfonamide‑linked analogs currently dominating the patent landscape.

Quote Request

Request a Quote for 4-methyl-6-({1-[3-(1H-pyrazol-1-yl)benzoyl]piperidin-4-yl}methoxy)pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.